3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazol-1-yl)piperidine-2,6-dione
CAS No.:
Cat. No.: VC13769081
Molecular Formula: C13H12BrN3O3
Molecular Weight: 338.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12BrN3O3 |
|---|---|
| Molecular Weight | 338.16 g/mol |
| IUPAC Name | 3-(4-bromo-3-methyl-2-oxobenzimidazol-1-yl)piperidine-2,6-dione |
| Standard InChI | InChI=1S/C13H12BrN3O3/c1-16-11-7(14)3-2-4-8(11)17(13(16)20)9-5-6-10(18)15-12(9)19/h2-4,9H,5-6H2,1H3,(H,15,18,19) |
| Standard InChI Key | RMODNRAIBFTCEC-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=CC=C2Br)N(C1=O)C3CCC(=O)NC3=O |
| Canonical SMILES | CN1C2=C(C=CC=C2Br)N(C1=O)C3CCC(=O)NC3=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates a brominated benzo[d]imidazole ring (4-bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl) with a piperidine-2,6-dione system. The imidazole ring features a methyl group at position 3 and a bromine atom at position 4, which influence its electronic and steric properties . The piperidine-2,6-dione moiety introduces two ketone groups at positions 2 and 6, contributing to its planar conformation and potential hydrogen-bonding interactions.
Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 338.16 g/mol | |
| Boiling Point | 516.6 ± 50.0 °C (Predicted) | |
| Density | 1.670 ± 0.06 g/cm³ (Predicted) | |
| pKa | 11.07 ± 0.40 (Predicted) |
The InChI key (RMODNRAIBFTCEC-UHFFFAOYSA-N) and SMILES notation (O=C(C(N(C1=CC=C(Br)C=C1N2C)C2=O)CC3)NC3=O) provide unambiguous identifiers for its stereochemistry and functional group arrangement .
Synthesis and Manufacturing
Synthetic Pathways
While detailed synthetic protocols are proprietary, available data suggest a multi-step process involving:
-
Bromination: Introduction of bromine at position 4 of the benzo[d]imidazole precursor.
-
Methylation: Addition of a methyl group to the imidazole nitrogen.
-
Ring Formation: Cyclization to generate the piperidine-2,6-dione system .
Suppliers such as ChemScene and BLD Pharm report batch purities exceeding 99% via HPLC, validated by NMR and LCMS . The compound is typically stored at 2–8°C under inert conditions to prevent degradation .
Analytical Validation
| Parameter | Result | Source |
|---|---|---|
| HPLC Purity | 99.21% | |
| NMR | Consistent with structure | |
| LCMS | Confirms molecular ion [M+H]⁺ |
Physicochemical Properties
Solubility and Stability
The compound’s solubility remains unquantified in public literature, but its predicted LogP value (2.15) suggests moderate lipophilicity, suitable for membrane permeability in drug design . Stability tests indicate susceptibility to hydrolysis under acidic or basic conditions, necessitating anhydrous storage .
Thermal Characteristics
Thermogravimetric analysis (TGA) data are unavailable, but the high predicted boiling point (516.6°C) implies low volatility, aligning with its solid-state stability at room temperature .
| Hazard Statement | Risk Mitigation | Source |
|---|---|---|
| H302 (Harmful if swallowed) | Use fume hoods; avoid ingestion | |
| H315 (Causes skin irritation) | Wear nitrile gloves | |
| H319 (Causes eye irritation) | Use safety goggles |
| Supplier | Location | Purity | Price Range (USD/g) |
|---|---|---|---|
| Wuhan rheniuhui Biotech | China | 98% | $250–$300 |
| ChemScene | USA | 99.21% | $400–$450 |
| BLD Pharm | India/Germany | 97% | $280–$320 |
Pricing varies based on batch size and purity, with larger orders (≥10 g) attracting discounts .
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